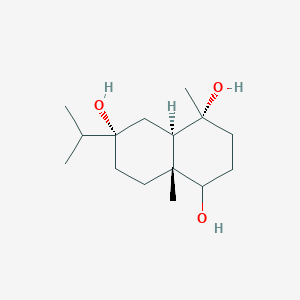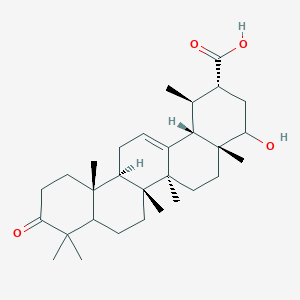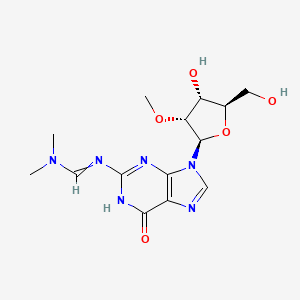
Anastrozole Diacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone receptor-positive breast cancer . It works by blocking the production of estrogens in the body, and hence has antiestrogenic effects .
Molecular Structure Analysis
The anastrozole crystal structure optimizes interactions to the strongest acceptor sites even though there are no conventional hydrogen-bond donors in the structure . The molecular formula of Anastrozole is C17H19N5 .
Chemical Reactions Analysis
Anastrozole is determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The process involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) and MeOH . The electrochemical oxidation (EO) of the breast-cancer drug anastrozole is also studied .
Physical And Chemical Properties Analysis
Anastrozole is a white or off-white crystalline powder. It is soluble in acetonitrile or ethyl acetate, soluble in ethanol, and almost insoluble in water . The density of Anastrozole is 1.1±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation
Anastrozole Diacid has been studied in the context of electrochemical oxidation . The role of various operating parameters, such as current density, pH, Anastrozole concentration, nature of supporting electrolytes, water composition, and water matrix, have been evaluated . This research could potentially lead to new methods for the treatment of wastewater containing Anastrozole .
Breast Cancer Treatment
Anastrozole Diacid is a third-generation non-steroidal drug that can potentially decrease global deaths due to breast cancer . It is prescribed to suppress the formation of tumors in post-menopausal women .
Preparation of Diacid 1,3-Diacylglycerols
Anastrozole Diacid can be used in the preparation of diacid 1,3-diacylglycerols . A complete methodology (including synthesis, purification, and analysis) for the preparation of 1,3-DAG is described .
Pharmacokinetics and Biodistribution
A polymer-containing Anastrozole formulation (PAF) in the form of micronized particles based on a copolymer of lactic and glycolic acids with a terminal carboxyl group (PLGA-COOH 50/50) was prepared . This could potentially lead to new methods for the delivery of Anastrozole in the body .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |
CAS-Nummer |
1338800-81-9 |
Produktname |
Anastrozole Diacid |
Molekularformel |
C17H21N3O4 |
Molekulargewicht |
331.37 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Löslichkeit |
DMSO (Slightly), Methanol (Slightly) |
Synonyme |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








